N-cyclopentyl-4-methylcyclohexan-1-amine
Overview
Description
“N-cyclopentyl-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C12H23N . It is a derivative of cyclohexanamine, which is a type of cycloalkane . Cycloalkanes are organic compounds found in nature that contain rings of carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found. Typically, these would include properties such as melting point, boiling point, density, and solubility .Scientific Research Applications
Synthetic Routes and Polymer Applications
Research has developed synthetic routes to prepare thermosetting methyl, cyclopentyl, and cyclohexyl substituted polysiloxanes with epoxide or amino end groups. This involves high-pressure reactions to produce dicycloaliphatic dichlorosilane, followed by hydrolytic condensations affording low molecular weight cyclic siloxane oligomers. These polymers, characterized by various spectroscopic methods, show potential in creating materials with specific thermal and mechanical properties suitable for applications ranging from industrial coatings to adhesives due to their crosslinking capabilities at relatively low temperatures (Chakraborty & Soucek, 2008).
Chemical Synthesis and Functionalization Techniques
A comprehensive study highlights the development and application of strain-release heteroatom functionalization, introducing the stereospecific "cyclopentylation" of amines, alcohols, thiols, carboxylic acids, and other heteroatoms. This methodology facilitates the installation of small, strained ring systems at any stage of compound synthesis, which is crucial for medicinal chemists seeking to modify lead compounds with unusual strained bioisosteres to explore uncharted chemical spaces (Lopchuk et al., 2017).
Catalysis and Industrial Chemistry
In the realm of catalysis and industrial chemistry, N-substituted diphosphinoamines with cycloalkyl moieties have been synthesized and tested as ethylene tetramerization catalysts. These catalysts, upon activation, exhibit high activity and selectivity toward the production of valuable hydrocarbons like 1-octene and 1-hexene. The research demonstrates how structural modifications at the N-alkyl moiety of the ligand can drastically influence catalyst performance, offering insights into the rational design of ligands for efficient chemical transformations (Kuhlmann et al., 2007).
Properties
IUPAC Name |
N-cyclopentyl-4-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11/h10-13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRNALUOUDJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651065, DTXSID201261974 | |
Record name | N-Cyclopentyl-4-methylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-N-Cyclopentyl-4-methylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859520-97-1, 859524-13-3 | |
Record name | N-Cyclopentyl-4-methylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-N-Cyclopentyl-4-methylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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